molecular formula C16H11NO2S2 B12155959 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

5-((2E)-3-(2-furyl)prop-2-enylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12155959
M. Wt: 313.4 g/mol
InChI Key: AMFMZFPOULURKP-NDUUIVGLSA-N
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Description

5-((2E)-3-(2-furyl)prop-2-enylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a phenyl group, and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Aldol Condensation: The furan ring is introduced via an aldol condensation reaction between a furan aldehyde and the thiazolidinone core. This step requires a base such as sodium hydroxide or potassium hydroxide.

    Final Cyclization: The final product is obtained through cyclization, which may involve heating and the use of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the enylidene group, converting it to a single bond and potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Saturated thiazolidinone derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its interactions with cellular pathways and enzymes are of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets, including enzymes and receptors. The thiazolidinone core can inhibit certain enzymes, while the furan and phenyl groups can interact with cellular membranes and proteins, disrupting normal cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are known for their antidiabetic properties.

    Furan Derivatives: Compounds with a furan ring, such as furfural, have different reactivity and applications.

    Phenylthiazoles: These compounds have a phenyl group attached to a thiazole ring, showing different biological activities.

Uniqueness

5-((2E)-3-(2-furyl)prop-2-enylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core, a furan ring, and a phenyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H11NO2S2

Molecular Weight

313.4 g/mol

IUPAC Name

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11NO2S2/c18-15-14(10-4-8-13-9-5-11-19-13)21-16(20)17(15)12-6-2-1-3-7-12/h1-11H/b8-4+,14-10-

InChI Key

AMFMZFPOULURKP-NDUUIVGLSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S

Origin of Product

United States

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